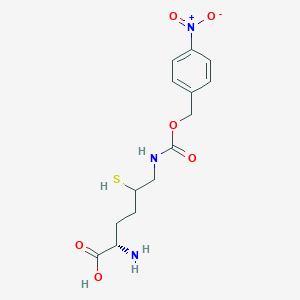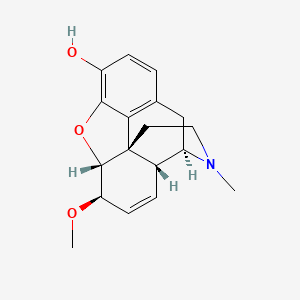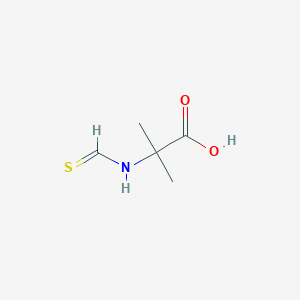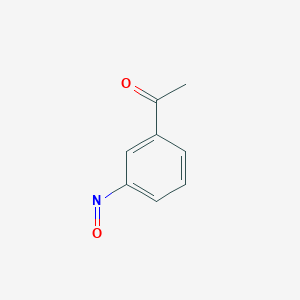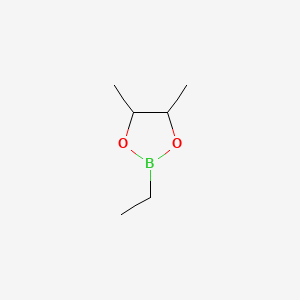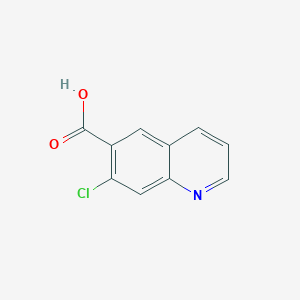
7-Chloro-6-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-quinolinecarboxylic acid is a substituted quinolinecarboxylic acid known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 6th position on the quinoline ring. Its molecular formula is C10H6ClNO2, and it is recognized for its role in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-quinolinecarboxylic acid typically involves the oxidation of 7-chloro-8-methylquinoline. This process can be catalyzed by N-hydroxyphthalimide and azobisisobutyronitrile, with oxygen serving as the oxidant. The reaction conditions are optimized to avoid the generation of waste acid and waste water, making the process environmentally friendly .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of green chemistry principles, such as recycling reaction liquid phases, is emphasized to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-6-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Oxygen, N-hydroxyphthalimide, azobisisobutyronitrile.
Reduction: Zinc/acetic acid or triphenylphosphine.
Substitution: Various halogenating agents and catalysts.
Major Products: The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
7-Chloro-6-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of antimalarial drugs and other pharmaceuticals.
Industry: The compound is utilized in the production of herbicides and other agrochemicals
Mécanisme D'action
The mechanism of action of 7-Chloro-6-quinolinecarboxylic acid involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound mimics an auxin overdose, affecting the phytohormonal system in sensitive plants. This leads to the induction of 1-aminocyclopropane-1-carboxylic acid synthase activity, promoting ethylene biosynthesis and causing phytotoxicity characterized by tissue chlorosis and necrosis .
Comparaison Avec Des Composés Similaires
Quinmerac: 7-Chloro-3-methyl-8-quinolinecarboxylic acid, used as a herbicide.
Quinclorac: 3,7-Dichloro-8-quinolinecarboxylic acid, another herbicide with similar properties
Uniqueness: 7-Chloro-6-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H6ClNO2 |
|---|---|
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
7-chloroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14) |
Clé InChI |
JRMGTSRTCSMUBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2N=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


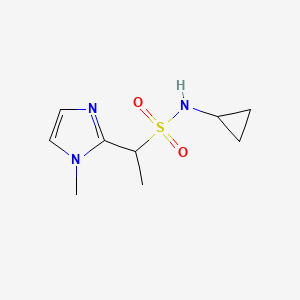

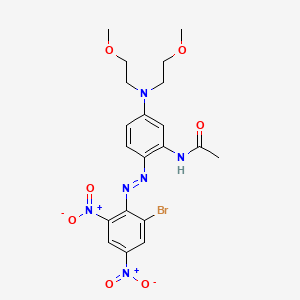
![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
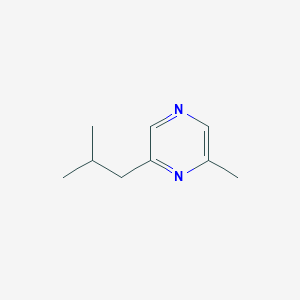
![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)
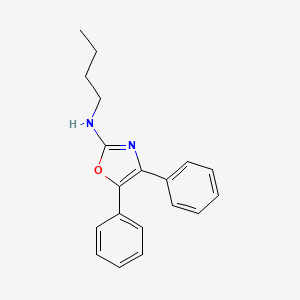
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13945139.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13945142.png)
